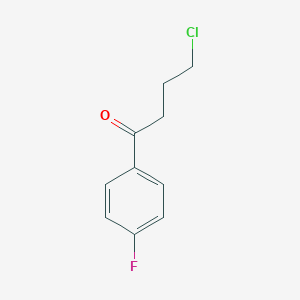

4-Chloro-4'-fluorobutyrophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87082. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAOUYGZEOZTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057729 | |

| Record name | 4-Chloro-4'-fluorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; mp = 5-6 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Chloro-4'-fluorobutyrophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3874-54-2 | |

| Record name | 4-Chloro-1-(4-fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3874-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorobenzoyl)propyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003874542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-4'-fluorobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 4-chloro-1-(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-4'-fluorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4'-fluorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-FLUOROBENZOYL)PROPYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVL03C7JRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-4'-fluorobutyrophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a class of antipsychotic drugs known as butyrophenones. Its chemical structure, featuring both chloro and fluoro substituents, imparts unique reactivity that is leveraged in the pharmaceutical industry for the construction of complex molecules with significant therapeutic value. This technical guide provides a comprehensive overview of the basic properties, detailed synthesis protocols, and key applications of this compound, with a focus on its role in the development of dopamine (B1211576) D2 receptor antagonists.

Core Properties of this compound

This compound is a synthetic compound that is typically a white to off-white or pale yellow solid or liquid at room temperature.[1][2] It possesses a faint, characteristic ketone-like odor.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 3874-54-2 | [3] |

| Molecular Formula | C₁₀H₁₀ClFO | [3] |

| Molecular Weight | 200.64 g/mol | [3] |

| Appearance | White to off-white or pale yellow solid/liquid | [1][2] |

| Melting Point | 42-45 °C | [4] |

| Boiling Point | 130-132 °C at 0.975 mmHg | [3] |

| Density | Approximately 1.22 - 1.327 g/cm³ | [4] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, ether, and chloroform. | [4] |

| Refractive Index | ~1.5255 (at 20 °C) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR (CDCl₃): δ 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, 2H, -CH₂-Cl), 3.15 (t, J=7.0 Hz, 2H, -CO-CH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂-CH₂-CH₂-).[3]

-

¹³C NMR (CDCl₃): δ 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (-CH₂-Cl), 35.2 (-CO-CH₂-), 26.7 (-CH₂-CH₂-CH₂-).[3]

-

Mass Spectrometry (GC-MS): Major peaks at m/z 200 (M+), 164, 138, 123 (base peak), 107.[3]

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[2][5] This electrophilic aromatic substitution involves the reaction of fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

Fluorobenzene

-

4-Chlorobutyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath to 0-5 °C.

-

Addition of Reactants: Slowly add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension of aluminum chloride. Following this, add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final product.[3]

Applications in Drug Development

Synthesis of Haloperidol: An Experimental Protocol

Haloperidol is a potent typical antipsychotic. Its synthesis involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.

Materials:

-

This compound

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

Potassium iodide (KI)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)

-

Reflux condenser

-

Heating mantle

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent) in a suitable solvent, add a base such as potassium carbonate (e.g., 2.0 equivalents) and a catalytic amount of potassium iodide.

-

Addition of Alkylating Agent: Add this compound (1.0 to 1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated, and the residue is purified, often by recrystallization from a suitable solvent system, to yield haloperidol.

Mechanism of Action of Derived Pharmaceuticals: Dopamine D2 Receptor Antagonism

The antipsychotic effects of drugs derived from this compound are primarily attributed to their ability to block dopamine D2 receptors in the brain.[7] Dopamine is a key neurotransmitter involved in mood, motivation, and motor control.[7] The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase through the Gαi/o subunit.[9] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

By blocking the D2 receptor, these antipsychotic drugs prevent dopamine from binding and initiating this signaling cascade.[7] This antagonism is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic pathways.[7]

Signaling Pathway of Dopamine D2 Receptor Antagonism

The following diagram illustrates the signaling pathway of the dopamine D2 receptor and the effect of an antagonist.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of a range of antipsychotic drugs. A thorough understanding of its basic properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals in drug development. The methodologies and data presented in this guide offer a comprehensive resource for those working with this important chemical entity. Further research into novel synthetic routes and the development of new therapeutics based on the butyrophenone (B1668137) scaffold continues to be an active area of investigation.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Gi alpha subunit - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Chloro-4'-fluorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-4'-fluorobutyrophenone, a key chemical intermediate in the pharmaceutical industry. The document details its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a common synthetic route and its critical application in the synthesis of the antipsychotic drug, haloperidol (B65202). This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Molecular Structure and Identification

This compound is a halogenated organic compound belonging to the butyrophenone (B1668137) class.[1] Its structure is characterized by a phenyl ring substituted with a fluorine atom, connected to a butyrophenone backbone which is itself substituted with a chlorine atom.[1] This unique arrangement of functional groups makes it a versatile building block in organic synthesis.[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| Chemical Name | This compound | [2][3] |

| Alternate Names | 4-chloro-1-(4-fluorophenyl)butan-1-one | [4] |

| CAS Number | 3874-54-2 | [2][3][5] |

| Molecular Formula | C10H10ClFO | [2][3][4] |

| Molecular Weight | 200.64 g/mol | [2][3][4] |

| SMILES String | Fc1ccc(cc1)C(=O)CCCCl | [3] |

| InChI Key | HXAOUYGZEOZTJO-UHFFFAOYSA-N | |

| Appearance | White to amber to dark green clear liquid | [2] |

| Melting Point | 5 - 6 °C | [2] |

| Boiling Point | 122 °C at 0.7 mmHg | [2] |

| Density | 1.22 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5255 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.03-7.97 | m | 2H | Aromatic protons ortho to carbonyl |

| 7.17-7.09 | m | 2H | Aromatic protons meta to carbonyl |

| 3.68 | t | 2H | -CH2-Cl |

| 3.15 | t | 2H | -CO-CH2- |

| 2.22 | tt | 2H | -CH2-CH2-CH2- |

Solvent: CDCl₃, Frequency: 400 MHz[6][7]

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 197.3 | C=O |

| 166.1 (d, J = 254.7 Hz) | C-F |

| 133.2 (d, J = 4.3 Hz) | Aromatic C |

| 130.6 (d, J = 9.3 Hz) | Aromatic CH |

| 115.9 (d, J = 22.2 Hz) | Aromatic CH |

| 44.6 | -CH2-Cl |

| 35.2 | -CO-CH2- |

| 26.7 | -CH2-CH2-CH2- |

Solvent: CDCl₃[6]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 200 | 1% | [M]⁺ |

| 164 | 1% | [M-HCl]⁺ |

| 138 | 43% | [C₈H₆FO]⁺ |

| 123 | 100% | [C₇H₄FO]⁺ |

| 107 | 10% | [C₇H₄F]⁺ |

Source: Electron Ionization (EI)[6]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.[1][8]

Materials:

-

Fluorobenzene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, add anhydrous dichloromethane and cool the flask in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled dichloromethane with stirring.

-

Add fluorobenzene to the mixture.

-

Slowly add 4-chlorobutyryl chloride from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a liquid.[8]

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antipsychotic drug haloperidol.[6][8][9] It serves as a building block for constructing the butyrophenone scaffold present in these medications.[2]

Synthesis of Haloperidol

The synthesis of haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.

Caption: Synthesis of Haloperidol from this compound.

Safety and Handling

This compound is considered a hazardous substance. It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. Actylis - 4-Chloro-4'-Fluoro Butyrophenone - IDL - ENCS (Japan) [solutions.actylis.com]

- 6. This compound | 3874-54-2 [chemicalbook.com]

- 7. This compound(3874-54-2) MS spectrum [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Mechanism of Action of Butyrophenone Antipsychotics Derived from 4-Chloro-4'-fluorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-fluorobutyrophenone is a key chemical intermediate primarily utilized in the synthesis of a class of potent antipsychotic medications known as butyrophenones. While this compound itself is not an active pharmaceutical ingredient, its butyrophenone (B1668137) derivatives are cornerstones in the management of psychosis, particularly in schizophrenia. This technical guide elucidates the mechanism of action of these derivatives, with a focus on their interactions with central nervous system receptors. Due to the limited availability of pharmacological data on this compound itself, this document will concentrate on the well-characterized downstream products, such as haloperidol (B65202) and benperidol (B1668002).

Core Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

The primary mechanism of action for butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] In psychotic disorders like schizophrenia, an excess of dopaminergic activity in this region is hypothesized to be a key contributor to the "positive" symptoms, such as hallucinations and delusions. By acting as antagonists at D2 receptors, butyrophenones competitively inhibit the binding of dopamine, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[1][2]

Secondary Mechanism: Serotonin (B10506) 5-HT2A Receptor Modulation

Many butyrophenones also exhibit affinity for serotonin 5-HT2A receptors, acting as antagonists.[1] This action is thought to contribute to their efficacy against the "negative" symptoms of schizophrenia (e.g., social withdrawal, anhedonia) and to mitigate the extrapyramidal side effects (motor abnormalities) that can arise from potent D2 receptor blockade in the nigrostriatal pathway.[3] The interplay between dopamine D2 and serotonin 5-HT2A receptor antagonism is a hallmark of many "atypical" antipsychotics and is a key area of ongoing research.

Quantitative Receptor Binding Data

The therapeutic efficacy and side-effect profiles of butyrophenone antipsychotics are directly correlated with their binding affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |

| Haloperidol | 0.89[4] | 120[4] |

| Benperidol | 0.027[1] | 3.75[1] |

| Droperidol | Data not consistently available in high-quality sources | Data not consistently available in high-quality sources |

Signaling Pathways

The antagonism of dopamine D2 and serotonin 5-HT2A receptors by butyrophenones disrupts their respective intracellular signaling cascades.

Experimental Protocols

Synthesis of Haloperidol from this compound

The following is a generalized protocol for the synthesis of haloperidol, a representative butyrophenone, from this compound.

Materials:

-

This compound

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

Potassium iodide

-

Potassium hydroxide

-

Water

-

Nitrogen atmosphere

-

Appropriate reaction vessel and reflux apparatus

Procedure:

-

To a suitable reactor, add 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride, potassium iodide, and water.

-

Establish an inert nitrogen atmosphere.

-

While stirring, warm the mixture slightly and add potassium hydroxide.

-

Stir for approximately 5 minutes.

-

Add this compound to the reaction mixture.

-

Gently reflux the mixture for 3-5 hours.

-

Upon completion of the reaction, proceed with acidification of the reaction mixture to isolate haloperidol.

-

Further purification steps, such as recrystallization, may be necessary to achieve the desired purity.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

-

Membrane preparation from cells expressing dopamine D2 receptors

-

Radioligand (e.g., [³H]Spiperone)

-

Unlabeled test compound (butyrophenone derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

Non-specific binding determinant (e.g., 10 µM haloperidol)

-

96-well filter plates (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-specific binding determinant, and membrane preparation.

-

Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

Radioligand Binding Assay for Serotonin 5-HT2A Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay for the serotonin 5-HT2A receptor.

Materials:

-

Membrane preparation from cells expressing 5-HT2A receptors

-

Radioligand (e.g., [³H]Ketanserin)

-

Unlabeled test compound (butyrophenone derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Non-specific binding determinant (e.g., 10 µM mianserin)

-

96-well filter plates (e.g., GF/C) pre-soaked in a suitable solution

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Similar to the D2 receptor assay, set up triplicate wells for total binding, non-specific binding, and a range of test compound concentrations.

-

Total Binding: Combine assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Combine assay buffer, radioligand, a high concentration of the non-specific binding determinant, and membrane preparation.

-

Test Compound: Combine serial dilutions of the test compound, radioligand, and membrane preparation.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the specific binding and plot the data to calculate the IC50 and subsequently the Ki value for the test compound at the 5-HT2A receptor.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from the chemical intermediate to the pharmacological characterization of a butyrophenone antipsychotic.

Conclusion

This compound is a vital precursor in the synthesis of butyrophenone antipsychotics. The mechanism of action of these therapeutic agents is primarily centered on the potent antagonism of dopamine D2 receptors, with varying degrees of interaction with other receptors, notably the serotonin 5-HT2A receptor. This multi-receptor engagement dictates their clinical efficacy and side-effect profiles. The experimental protocols provided herein offer a foundational understanding of the synthesis and characterization of these important central nervous system drugs. Future research in this area continues to explore the nuanced interactions of butyrophenone derivatives with a wider array of CNS targets to develop novel therapeutics with improved efficacy and tolerability.

References

- 1. benchchem.com [benchchem.com]

- 2. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. psychiatrist.com [psychiatrist.com]

- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete dopamine D2 receptor occupancy without extrapyramidal side effects under benperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Chloro-4'-fluorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Chloro-4'-fluorobutyrophenone. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic and antidepressant medications.

Core Physical and Chemical Properties

This compound is a halogenated organic compound, appearing as a white to off-white solid or a slightly yellow-greenish clear oil at room temperature.[1][2][3] It possesses a mild, characteristic odor.[2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 3874-54-2[2][4][5] |

| Molecular Formula | C₁₀H₁₀ClFO[2][4][6] |

| Molecular Weight | 200.64 g/mol [2][4][6] |

| Appearance | White to amber to dark green clear liquid[4][5] |

| Melting Point | 5 - 6 °C[1][2][4] |

| Boiling Point | 122 °C at 0.7 mmHg[4][5] |

| 130-132 °C at 0.97513 mmHg[1][2][7] | |

| Density | 1.22 g/mL at 25 °C[1][7] |

| 1.23 g/cm³[4][5] | |

| Refractive Index | n20/D 1.5255[1][2] |

| n20/D 1.53[4][5] | |

| Flash Point | >230 °F (>110 °C)[2][7][8] |

| Solubility | Sparingly soluble in water.[3] Soluble in organic solvents like ethanol, ether, chloroform, ethyl acetate (B1210297), and methanol.[9][10][11] |

Table 2: Spectroscopic Data

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (in CDCl₃) | δ (ppm): 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, CH₂), 3.15 (t, J=7.0 Hz, CH₂), 2.22 (tt, J=7.0, 6.2 Hz, CH₂)[1][10][12] |

| ¹³C NMR (in CDCl₃) | δ (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz, C), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂)[1][10][12] |

| Mass Spectrum (GC-MS) | m/z: 200 (M+, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%)[1][10][12] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[3]

Reactants:

-

Fluorobenzene

-

4-Chlorobutyryl chloride

-

Aluminum chloride (AlCl₃) as a catalyst

Procedure:

-

Fluorobenzene is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

-

The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at a controlled temperature, often around 20°C, for several hours.

-

Upon completion, the reaction mixture is worked up, which usually involves quenching with an aqueous solution.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude product is often purified by one of the following methods:

-

Column Chromatography: The crude material is passed through a silica (B1680970) gel column using a solvent system such as 20% ethyl acetate in n-hexane as the eluent.[1][10][12]

-

Recrystallization: This method can also be employed to purify the final product.[9]

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those in the butyrophenone (B1668137) class of antipsychotics.[1][10] Its chemical structure allows for further modifications to produce a variety of drugs used to treat central nervous system disorders.[3]

Key Therapeutic Areas and Synthesized Drugs:

-

Antipsychotics: Used in the synthesis of drugs like Haloperidol, Droperidol, Benperidol, and Melperone.[1][7][10]

-

Antidepressants: Serves as an intermediate in the production of certain antidepressant APIs.[1][10]

-

Sedatives: An important precursor for sedatives such as Azaperone.[1][10]

The diagram below illustrates the central role of this compound as a key intermediate in the synthesis of various pharmaceuticals.

Caption: Key intermediate role in the synthesis of various pharmaceuticals.

Safety and Handling

This compound is considered an irritant to the skin, eyes, and respiratory system.[7][13] It may be harmful if swallowed, inhaled, or in contact with skin.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13] It should be used in a well-ventilated area, such as a fume hood.[13]

References

- 1. This compound | 3874-54-2 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 3874-54-2 | TCI AMERICA [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. This compound 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. This compound | 3874-54-2 [chemicalbook.com]

- 11. This compound CAS#: 3874-54-2 [m.chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-4'-fluorobutyrophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in pharmaceutical synthesis. The document details its physical and chemical properties, solubility profile in various organic solvents, and a standard experimental protocol for solubility determination.

Introduction

This compound (CAS No. 3874-54-2) is a versatile chemical compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic medications like Haloperidol and Droperidol.[1][2][3][4] Its molecular structure, featuring both chloro and fluoro substituents, enhances its reactivity and makes it a valuable building block in organic synthesis.[1] Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes (such as recrystallization), and formulation development. This guide consolidates available data on its solubility and provides standardized methodologies for its determination.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 3874-54-2 | [1][5] |

| Molecular Formula | C₁₀H₁₀ClFO | [1][5] |

| Molecular Weight | 200.64 g/mol | [1][5] |

| Appearance | White to off-white solid or slightly yellow-greenish clear oil/liquid | [1][2][4][6] |

| Melting Point | 5 - 6 °C | [1][4] |

| Boiling Point | 122 °C at 0.7 mmHg / 130-132 °C at 0.975 mmHg | [1][4][7] |

| Density | 1.22 - 1.23 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.5255 | [3][7] |

| Water Solubility | 0.38 g/L at 20 °C (low solubility) | [2][4][7] |

| Storage | Inert atmosphere, Room Temperature | [3][4] |

Solubility Profile in Organic Solvents

This compound exhibits low solubility in water but is generally soluble in common organic solvents.[6] Quantitative solubility data (e.g., g/100 mL at specific temperatures) is not widely available in published literature. However, qualitative descriptions have been compiled from various chemical data sources.

The following table summarizes the known qualitative solubility of this compound in several organic solvents.

| Solvent | Solubility Description | Reference(s) |

| Ethanol | Soluble | [6] |

| Diethyl Ether | Soluble | [6] |

| Chloroform | Soluble / Sparingly Soluble | [2][3][6] |

| Methanol (B129727) | Slightly Soluble | [2][4] |

| Ethyl Acetate | Slightly Soluble | [2][3] |

Note: "Sparingly" and "Slightly" soluble suggest that while the compound dissolves, it does so to a limited extent. For process optimization, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The isothermal equilibrium method, a type of static gravimetric method, is a reliable technique for determining the solubility of a solid compound in a solvent at various temperatures.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic water bath or incubator with temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringes with micropore filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

-

Centrifuge (optional)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. This ensures that a saturated solution is achieved with undissolved solid remaining.

-

Solvent Addition: Add a known mass or volume of the selected organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in the thermostatic bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for several hours at the constant experimental temperature. A centrifuge may be used to aid this separation.

-

Sample Withdrawal: Carefully withdraw a known mass or volume of the clear, supernatant (saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a micropore filter. This step is critical to prevent the precipitation of the solute due to temperature changes and to exclude any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Determine the mass of the solution withdrawn. Carefully evaporate the solvent using a drying oven or vacuum oven at a temperature that does not degrade the solute until a constant weight of the dried solute is achieved.

-

Calculation: The solubility (S) can be calculated in various units, such as grams of solute per 100 g of solvent:

-

S = (mass of dried solute / mass of solvent) × 100

-

The mass of the solvent is determined by subtracting the mass of the dried solute from the total mass of the saturated solution withdrawn.

-

-

Validation: Repeat the experiment at least three times to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Caption: Experimental workflow for solubility determination via the isothermal equilibrium method.

Conclusion

This compound is an essential pharmaceutical intermediate whose processability is heavily dependent on its solubility characteristics. While it is known to be soluble in common organic solvents like ethanol, chloroform, and ether, and sparingly soluble in methanol and ethyl acetate, precise quantitative data remains scarce in public literature.[2][3][6] For applications in research and drug development, it is crucial for scientists to perform experimental determinations of solubility in their specific solvent systems. The standardized protocol provided in this guide offers a reliable methodology for obtaining this critical data, enabling better control over synthesis, purification, and formulation processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 3874-54-2 [chemicalbook.com]

- 4. This compound | 3874-54-2 [amp.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. chembk.com [chembk.com]

The Synthesis and Significance of 4-Chloro-4'-fluorobutyrophenone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-4'-fluorobutyrophenone, a halogenated derivative of butyrophenone (B1668137), is a pivotal intermediate in the synthesis of a multitude of pharmaceuticals, most notably antipsychotic drugs. This technical guide provides a comprehensive overview of its history, discovery, and detailed experimental protocols for its synthesis. Furthermore, it delves into the compound's role as a precursor to pharmacologically active molecules and the associated signaling pathways, with a particular focus on the dopamine (B1211576) D2 receptor. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound (CAS No. 3874-54-2) is a synthetic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. It does not occur naturally and was first synthesized in the latter half of the 20th century as part of research efforts into novel pharmaceutical intermediates. Its chemical structure, featuring both chloro and fluoro substituents, imparts unique reactivity, making it a valuable building block for more complex molecules.

The primary application of this compound lies in its role as a key precursor in the synthesis of butyrophenone antipsychotics, a class of drugs used to manage the symptoms of schizophrenia and other psychotic disorders.[1] Prominent examples of active pharmaceutical ingredients (APIs) synthesized from this intermediate include Haloperidol, Benperidol, Bromperidol, and Droperidol.[1] Beyond antipsychotics, it also finds utility in the synthesis of certain antidepressants and has applications in the agrochemical and specialty dye industries.

This guide will provide a detailed exploration of the synthesis of this compound, its physicochemical properties, and its biological significance as a precursor to dopamine receptor antagonists.

Physicochemical Properties

This compound is typically a white to off-white solid or a clear, slightly yellow-greenish oil with a faint, ketone-like odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3874-54-2 | [2] |

| Molecular Formula | C₁₀H₁₀ClFO | [2] |

| Molecular Weight | 200.64 g/mol | [2] |

| Melting Point | 5-6 °C | [2] |

| Boiling Point | 130-132 °C at 0.975 mmHg | [2] |

| Density | 1.22 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5255 | [2] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.[2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

Fluorobenzene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a reaction vessel equipped with a stirrer and an addition funnel, a solution of 16 g of fluorobenzene in 20 g of dichloromethane is prepared and cooled to 5°C in an ice bath.[2]

-

A separate solution of 20 g of 4-chlorobutyryl chloride in 20 g of dichloromethane is prepared.[2]

-

To the cooled fluorobenzene solution, add anhydrous aluminum chloride in portions while maintaining the temperature below 10°C.

-

The 4-chlorobutyryl chloride solution is then added dropwise to the reaction mixture over a period of time, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic.

-

After the addition is complete, the reaction mixture is stirred at 20°C for 4 hours.[2]

-

The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, with vigorous stirring.[4]

-

The mixture is transferred to a separatory funnel, and the organic layer is collected.

-

The aqueous layer is extracted with an additional 20 mL of dichloromethane.[4]

-

The combined organic layers are washed twice with a saturated sodium bicarbonate solution and then with water until the pH is neutral.[4]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.[4]

-

The crude this compound can be further purified by vacuum distillation.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. Representative data is provided below.[2]

| Spectroscopic Data | Values |

| ¹H NMR (δ, ppm) | 8.03-7.97 (m, 2H), 7.17-7.09 (m, 2H), 3.68 (t, J = 6.2 Hz, 2H), 3.15 (t, J = 7.0 Hz, 2H), 2.22 (tt, J = 7.0, 6.2 Hz, 2H) |

| ¹³C NMR (δ, ppm) | 197.3 (C=O), 166.1 (d, J = 254.7 Hz), 133.2 (d, J = 4.3 Hz), 130.6 (d, J = 9.3 Hz), 115.9 (d, J = 22.2 Hz), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂) |

| GC-MS (m/z) | 200 (M+), 164, 138, 123 (base peak), 107 |

Role in Drug Synthesis and Mechanism of Action

This compound serves as a crucial intermediate in the synthesis of butyrophenone antipsychotics. The general synthetic scheme involves the alkylation of a suitable amine, typically a piperidine (B6355638) derivative, with this compound.

The pharmacological activity of the resulting butyrophenone drugs is primarily attributed to their antagonism of the dopamine D2 receptor.[5][6][7] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission. The D2 receptor is coupled to an inhibitory G-protein (Gi/o).

Dopamine D2 Receptor Signaling Pathway

Upon binding of dopamine, the D2 receptor activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), which ultimately modulates the transcription of various genes and cellular responses.

Butyrophenone antipsychotics act as antagonists at the D2 receptor, blocking the binding of dopamine and thereby inhibiting this signaling cascade.[5][6] This action is believed to be responsible for their therapeutic effects in reducing the positive symptoms of schizophrenia.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

To characterize the interaction of butyrophenone antipsychotics with the D2 receptor, radioligand binding assays are commonly employed. The following is a generalized protocol for a competitive binding assay using [³H]-spiperone, a radiolabeled antagonist with high affinity for D2-like receptors.[8][9][10]

Materials:

-

Membrane preparation from cells or tissues expressing dopamine D2 receptors

-

[³H]-Spiperone (radioligand)

-

Unlabeled test compound (e.g., haloperidol)

-

Unlabeled ligand for non-specific binding determination (e.g., 10 µM (+)-butaclamol)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

-

Filtration apparatus (cell harvester)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand ([³H]-spiperone at a concentration near its Kd), and the various concentrations of the unlabeled test compound.

-

For total binding, no unlabeled test compound is added.

-

For non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM (+)-butaclamol) is added.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The data can then be analyzed to determine the IC₅₀ of the test compound, which can be converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a significant class of antipsychotic medications. Its discovery and the development of efficient synthetic routes have had a profound impact on the treatment of psychiatric disorders. Understanding the detailed methodologies for its synthesis and the subsequent biological evaluation of its derivatives is crucial for researchers in the fields of medicinal chemistry and pharmacology. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for professionals dedicated to the advancement of drug discovery and development. The continued study of such key intermediates and their biological targets will undoubtedly pave the way for the creation of more effective and safer therapeutics.

References

- 1. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. bio-protocol.org [bio-protocol.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

4-Chloro-4'-fluorobutyrophenone: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-4'-fluorobutyrophenone is a pivotal pharmaceutical intermediate, primarily recognized for its integral role in the synthesis of a class of antipsychotic drugs known as butyrophenones. Its unique chemical structure, featuring a halogenated butyrophenone (B1668137) backbone, makes it a versatile building block for creating complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its synthesis, chemical properties, and critical application in the manufacturing of prominent neuropsychiatric medications, most notably the D2 receptor antagonist, haloperidol (B65202). Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to support researchers and professionals in drug development and medicinal chemistry.

Introduction

This compound (CAS No: 3874-54-2) is a halogenated aromatic ketone that serves as a cornerstone in the synthesis of numerous APIs.[1] Its significance stems from its utility as a precursor to the butyrophenone class of antipsychotics, which are widely used in the management of schizophrenia and other psychotic disorders.[2] The presence of a reactive chlorine atom on the butyl chain and a fluorine atom on the phenyl ring are key features that facilitate its use in nucleophilic substitution reactions to construct the final drug molecules.[1][3] This guide will explore the synthesis of this compound itself, followed by its application in the synthesis of haloperidol, a widely used antipsychotic agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀ClFO | [4][5] |

| Molecular Weight | 200.64 g/mol | [4][5] |

| CAS Number | 3874-54-2 | [4] |

| Appearance | Liquid | |

| Purity | ≥97% | |

| Density | 1.22 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5255 | |

| Flash Point | 91 °C (195.8 °F) - closed cup |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

Fluorobenzene (C₆H₅F)

-

4-Chlorobutyryl chloride (C₄H₆Cl₂O)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

2M Hydrochloric acid

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.[6]

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.[6]

-

Addition of Acyl Chloride: Slowly add 4-chlorobutyryl chloride (1 equivalent) to the stirred suspension.

-

Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 0-5 °C.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).[6]

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[6]

-

Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The product can be further purified by vacuum distillation.[7]

Quantitative Data for Synthesis

| Parameter | Value | Reference(s) |

| Yield | 85-90% | [4] |

| Purity (by GC) | ≥97% | |

| Reaction Time | 2-4 hours | [6] |

| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) | [6] |

Application in the Synthesis of Haloperidol

This compound is a key starting material in the industrial synthesis of haloperidol, a potent D2 receptor antagonist. The synthesis involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.

Experimental Protocol: Synthesis of Haloperidol

This protocol provides a general procedure for the synthesis of haloperidol.

Materials:

-

This compound

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

Potassium iodide (KI)

-

Potassium hydroxide (B78521) (KOH) or other suitable base

-

Water

-

Toluene

-

Concentrated hydrochloric acid

Procedure:

-

Reaction Setup: In a suitable reactor, combine 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium iodide, and water.

-

Addition of Base: Add potassium hydroxide to the mixture and stir.

-

Addition of Butyrophenone: Add this compound to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Workup: Cool the reaction mixture and add toluene. Separate the organic layer.

-

Salt Formation and Precipitation: Add methanol to the organic layer, followed by the dropwise addition of concentrated hydrochloric acid with vigorous stirring to precipitate haloperidol hydrochloride.

-

Isolation and Purification: Filter the precipitate and wash with appropriate solvents (e.g., a mixture of acetone, toluene, and methanol). The product can be further purified by recrystallization.

Quantitative Data for Haloperidol Synthesis and Analysis

| Parameter | Value | Reference(s) |

| Yield of Haloperidol Hydrochloride | ~75.5% | |

| HPLC Linearity Range | 1–50 µg/mL | [8][9] |

| HPLC Limit of Detection (LOD) | 0.045 - 0.31 µg/mL | [9][10] |

| HPLC Limit of Quantification (LOQ) | 0.135 - 0.95 µg/mL | [9][10] |

| HPLC Purity | Typically >99% | [8] |

Mandatory Visualizations

Synthetic Workflow for Haloperidol

The following diagram illustrates the key steps in the synthesis of haloperidol from this compound.

Caption: Synthetic workflow for Haloperidol production.

Dopamine (B1211576) D2 Receptor Signaling Pathway

Haloperidol and other butyrophenone antipsychotics primarily exert their therapeutic effects by antagonizing the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical D2 receptor signaling pathway.

Caption: Dopamine D2 receptor signaling pathway.

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of butyrophenone antipsychotics. Its well-defined synthesis via Friedel-Crafts acylation and its subsequent reactivity make it a valuable and versatile building block. A comprehensive understanding of its properties, synthesis, and application, as detailed in this guide, is crucial for chemists and researchers working on the development and manufacturing of essential medicines for neuropsychiatric disorders. The provided protocols and data serve as a valuable resource for laboratory synthesis and process optimization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4'-Chloro-4'-fluorobutyrophenone (3874-54-2) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 3874-54-2 | FC06647 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

The Pivotal Role of 4-Chloro-4'-fluorobutyrophenone in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound and a derivative of butyrophenone (B1668137) that has emerged as a critical building block in the synthesis of a significant class of antipsychotic drugs.[1] Its unique chemical structure, featuring both chlorine and fluorine atoms, imparts desirable properties for medicinal chemistry, making it a versatile intermediate in the development of therapeutics targeting central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of this compound and its derivatives, with a focus on experimental protocols and the underlying mechanisms of action.

Physicochemical Properties

This compound (CAS No: 3874-54-2) is a solid at room temperature, typically appearing as a pale yellow to off-white substance with a faint ketone-like odor.[1] It has low volatility and is sparingly soluble in water.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClFO |

| Molecular Weight | 200.64 g/mol |

| CAS Number | 3874-54-2 |

| Appearance | White to off-white solid |

| Melting Point | 42-45 °C |

| Density | 1.327 g/cm³ |

Synthesis of this compound

The primary industrial synthesis of this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.[2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), under anhydrous conditions.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

4-Chlorobutyryl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add 4-chlorobutyryl chloride dropwise via a dropping funnel.

-

After the addition is complete, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Role in the Synthesis of Butyrophenone Antipsychotics

This compound is a crucial intermediate in the synthesis of several butyrophenone antipsychotics, most notably Haloperidol (B65202) and Droperidol. These drugs are synthesized via a nucleophilic substitution reaction where the chlorine atom of this compound is displaced by a piperidine (B6355638) or a related heterocyclic moiety.

Synthesis of Haloperidol

Haloperidol is synthesized by the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound in the presence of a base.[3]

Experimental Protocol: Synthesis of Haloperidol

Materials:

-

This compound

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

Potassium carbonate

-

Potassium iodide (catalyst)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in DMF, add potassium carbonate and a catalytic amount of potassium iodide.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain crude Haloperidol.

-

Purify the crude product by recrystallization.

Mechanism of Action of Butyrophenone Antipsychotics

The therapeutic effects of butyrophenone antipsychotics like Haloperidol and Droperidol are primarily attributed to their potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[4][5] Overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[4] Activation of D2 receptors by dopamine normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[4] Antagonism of D2 receptors by butyrophenones prevents this signaling cascade.

Receptor Binding Profiles

The pharmacological effects of drugs derived from this compound are determined by their binding affinities to a range of neurotransmitter receptors. While potent D2 receptor antagonism is a hallmark of this class, their affinities for other receptors, such as serotonin, adrenergic, and histamine (B1213489) receptors, contribute to their overall therapeutic and side-effect profiles.

| Receptor | Haloperidol Ki (nM) | Droperidol Ki (nM) |

| Dopamine D₂ | 0.7 - 1.2[4] | 3.0[6] |

| Dopamine D₃ | 4.6[2] | - |

| Dopamine D₄ | 10[2] | - |

| Serotonin 5-HT₂A | 120[2] | 4.6[6] |

| α₁-Adrenergic | 14[6] | 1.4[6] |

| Histamine H₁ | - | 2,500[6] |

| Muscarinic M₁ | 3600[2] | - |

Note: Ki values can vary depending on the experimental conditions.

Experimental Protocols: Dopamine Receptor Binding Assay

A common method to determine the binding affinity (Ki) of a compound for the dopamine D2 receptor is a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

Radioligand (e.g., [³H]-Spiperone)

-

Test compound (e.g., Haloperidol)

-

Non-specific binding control (e.g., unlabeled Spiperone at high concentration)

-

Assay buffer (e.g., Tris-HCl with cofactors)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add varying concentrations of the unlabeled test compound to the wells.

-

To a separate set of wells, add a high concentration of an unlabeled ligand to determine non-specific binding.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Conclusion

This compound is an indispensable intermediate in the field of medicinal chemistry, particularly for the development of antipsychotic medications. Its efficient synthesis and the subsequent derivatization into potent dopamine D2 receptor antagonists like Haloperidol and Droperidol have had a profound impact on the treatment of schizophrenia and other psychotic disorders. A thorough understanding of its synthesis, the biological mechanisms of its derivatives, and the experimental methods used to characterize them is essential for the continued discovery and development of novel CNS therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Toxicological Profile of 4-Chloro-4'-fluorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated butyrophenone (B1668137) derivative with the chemical formula C₁₀H₁₀ClFO. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug haloperidol (B65202) and other butyrophenone-class neuroleptics.[1][2] Given its role in pharmaceutical manufacturing, a comprehensive understanding of its toxicological profile is essential for ensuring occupational safety and for the risk assessment of final drug products. This technical guide provides an in-depth overview of the known and inferred toxicological properties of this compound, including summaries of potential toxicological endpoints, detailed experimental protocols for their assessment, and an exploration of its likely mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3874-54-2 | [3] |

| Molecular Formula | C₁₀H₁₀ClFO | [3] |

| Molecular Weight | 200.64 g/mol | [3] |

| Appearance | White to amber to dark green clear liquid | [3] |

| Melting Point | 5 - 6 °C | [3] |

| Boiling Point | 122 °C at 0.7 mmHg | [3] |

| Density | 1.22 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.5255 | [4] |

| Solubility | Sparingly soluble in water | [5] |

Toxicological Profile

Due to the limited specific data, this profile includes inferred toxicological information based on the known properties of the butyrophenone class of compounds and the well-studied toxicological profile of haloperidol, a major downstream product.

Acute Toxicity

No specific LD50 values for this compound were identified in the available literature. However, based on safety data sheets, the compound is considered to be an irritant to the skin, eyes, and respiratory system.[7] Overdose of butyrophenone antipsychotics can lead to central nervous system depression, hypotension, and anticholinergic effects.[8]

Table 2: Summary of Potential Acute Toxicity Endpoints

| Endpoint | Classification/Observation | Reference(s) |